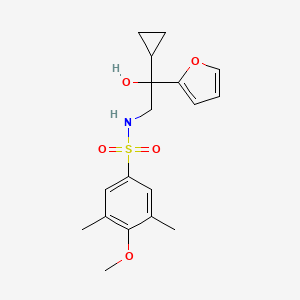

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a unique structural framework. The molecule features a 4-methoxy-3,5-dimethyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl chain. This combination of substituents confers distinct steric, electronic, and physicochemical properties. The hydroxyethyl moiety may improve solubility via hydrogen bonding.

Properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S/c1-12-9-15(10-13(2)17(12)23-3)25(21,22)19-11-18(20,14-6-7-14)16-5-4-8-24-16/h4-5,8-10,14,19-20H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZBHQDHASJBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H23NO5S

- Molecular Weight : 365.44 g/mol

- CAS Number : 1396765-65-3

The compound features a cyclopropyl group, a furan ring, and a sulfonamide moiety, which contribute to its unique biological activities. The sulfonamide structure is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoxathiazine have shown promising results against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cells. These studies suggest that this compound may also possess similar anticancer activities due to its structural analogies .

In vitro studies have demonstrated that related compounds can inhibit cell proliferation with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutic agents like doxorubicin .

Antioxidant Properties

The compound's potential as an antioxidant has been evaluated through DPPH radical-scavenging assays. Compounds structurally related to this compound have shown moderate antioxidant activity, indicating that this compound may also contribute to oxidative stress mitigation in biological systems.

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in tumor growth or inflammation.

- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

- Radical Scavenging : Its antioxidant capacity suggests it can neutralize free radicals, thereby reducing cellular damage.

Study 1: Anticancer Efficacy

A study published in PubMed explored the synthesis and biological activity of various furo[2,3-g]-1,2,3-benzoxathiazine derivatives. Among these, certain compounds exhibited significant antiproliferative effects against cancer cell lines with IC50 values comparable to established chemotherapeutics . This finding supports the hypothesis that similar sulfonamide derivatives could possess anticancer activity.

Study 2: Antioxidant Activity Assessment

Research into the DPPH radical-scavenging activity of related compounds demonstrated that some exhibited moderate antioxidant effects at concentrations around 100 μg/mL. This suggests that this compound may also play a role in reducing oxidative stress in biological systems.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial activity. The presence of both furan and cyclopropyl structures may enhance the compound's efficacy against various pathogens.

Case Study: Antibacterial Activity

A study on structurally related compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with values ranging from 20 to 70 µM. The unique structural features of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide suggest it could exhibit similar or enhanced antibacterial activity.

Comparative Analysis of Antimicrobial Efficacy

| Compound Name | MIC (µM) | Notes |

|---|---|---|

| Compound A | 20 | Effective against S. aureus |

| Compound B | 40 | Effective against E. coli |

| N-(2-cyclopropyl-...) | TBD | Potentially more effective |

Anticancer Potential

The compound's ability to inhibit specific enzymes and receptors may also make it a candidate for anticancer applications. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function and influencing cancer cell signaling pathways.

Case Study: Cytotoxicity Testing

In vitro assays have shown low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells, indicating a favorable safety profile while maintaining efficacy against certain pathogens.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions starting from commercially available furan derivatives. Key synthetic steps include:

- Formation of Intermediate : Reaction between furan derivatives and cyclopropyl derivatives under basic conditions.

- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Comparison with Similar Compounds

Structural Analogues of Benzenesulfonamides

Compound 1: N-ethyl-p-toluenesulfonamide

- Structure : Features a simpler ethyl substituent on the sulfonamide nitrogen and a p-toluenesulfonyl backbone.

- Key Differences : Lacks the cyclopropyl, furan, and hydroxyethyl groups. The ethyl group confers lower steric hindrance but reduced metabolic stability compared to cyclopropyl.

- Applications : Primarily used as a solvent or stabilizer in industrial formulations .

Compound 2: 5-[2-(hydroxyethyl)sulfonyl]-2-methoxyaniline

- Structure : Contains a hydroxyethyl-sulfonyl group and a methoxy-aniline backbone.

- Key Differences : The hydroxyethyl group is directly sulfonated, unlike the hydroxyethyl chain in the target compound. This structural variation likely reduces conformational flexibility.

- Applications : Intermediate in dye synthesis due to its reactive sulfonyl group .

Compounds with Shared Substituents

Compound 3: Metaraminol (4-methoxy-3,5-dimethyl-2-pyridylcarbinol)

- Structure: Shares the 4-methoxy-3,5-dimethyl substitution pattern but on a pyridylcarbinol core.

- Key Differences: The pyridine ring introduces basicity, unlike the neutral benzenesulfonamide. The carbinol group (-CH₂OH) enhances hydrophilicity compared to the target compound’s hydroxyethyl chain.

- Applications : Clinically used as a vasoconstrictor .

Compound 4: Synephrine (5-[(2-hydroxyethyl)amino]-o-cresol)

- Structure: Contains a hydroxyethylamino group attached to a cresol backbone.

- Key Differences: The phenolic hydroxyl group increases acidity (pKa ~9) compared to the sulfonamide’s acidic proton (pKa ~1–2).

- Applications : Sympathomimetic agent for weight loss and nasal decongestion .

Research Findings and Implications

- Solubility : The hydroxyethyl group improves aqueous solubility relative to purely alkyl-substituted sulfonamides (e.g., Compound 1), though logP remains higher than Synephrine due to the aromatic sulfonyl core.

- Biological Activity: The 4-methoxy-3,5-dimethyl substitution pattern, shared with Metaraminol, may contribute to receptor interactions in adrenergic or serotonergic pathways, though empirical studies are needed.

Q & A

Basic: What experimental methodologies are recommended for synthesizing N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide with high purity?

A controlled synthesis approach is critical for achieving high purity. Key steps include:

- Monomer selection and copolymerization : Use stoichiometric ratios of cyclopropyl and furan-containing precursors to minimize side reactions. Reference protocols for sulfonamide synthesis (e.g., coupling reactions under inert atmosphere) can be adapted .

- Purification : Employ gradient elution chromatography (e.g., reverse-phase HPLC) to separate byproducts, particularly hydroxylated or dimerized impurities.

- Validation : Confirm purity via , , and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (SHELX programs) can validate structural integrity .

Basic: How can researchers determine the three-dimensional structure of this compound and its intermediates?

Structural elucidation requires:

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow diffraction-quality crystals.

- X-ray diffraction : Use SHELXTL or SHELXL for data refinement. These programs are robust for handling small-molecule crystallography, even with twinned or high-resolution datasets .

- Complementary techniques : Pair crystallographic data with NMR to resolve ambiguities in stereochemistry or hydrogen bonding.

Advanced: What experimental design strategies are effective for optimizing reaction yields in multi-step syntheses involving this compound?

Implement Design of Experiments (DoE) principles:

- Factor screening : Use Plackett-Burman designs to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity).

- Response surface modeling : Apply central composite designs to map optimal conditions. For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enable precise control of residence time and mixing efficiency, reducing side-product formation .

- Robustness testing : Validate optimized conditions under scaled-up or batch variations to assess reproducibility.

Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Address contradictions through systematic validation:

- Re-evaluate computational models : Check force-field parameters (e.g., partial charges for the sulfonamide group) in molecular docking or MD simulations.

- Experimental validation : Perform dose-response assays (e.g., enzyme inhibition) across multiple replicates. If solubility issues arise (common with hydrophobic cyclopropyl groups), use co-solvents like DMSO <1% v/v.

- Structural analysis : Compare bioactive conformations (from crystallography or NOE-restrained NMR) with computational poses to identify steric/electronic mismatches.

Advanced: What analytical approaches are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Adopt a multi-method stability protocol :

- Forced degradation studies : Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), oxidative (HO 3%), and thermal (40–80°C) stress.

- Analytical monitoring : Use UPLC-PDA to track degradation products. For hydroxamate or furan ring oxidation, tandem MS can identify fragmentation pathways .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions.

Advanced: How should researchers address challenges in crystallizing this compound due to its complex stereochemistry and hygroscopic nature?

Mitigate crystallization issues via:

- Solvent engineering : Test mixed-solvent systems (e.g., acetone/hexane) to reduce hygroscopicity. Additives like ionic liquids (e.g., [BMIM][BF]) can stabilize crystal lattices.

- Microseeding : Introduce crushed microcrystals from prior attempts to induce nucleation.

- Low-temperature data collection : For hygroscopic samples, mount crystals under a nitrogen stream at 100K to minimize water absorption during X-ray exposure .

Basic: What spectroscopic techniques are most reliable for confirming the functional groups in this compound?

Combine complementary methods:

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) and hydroxyl O-H bands (~3400 cm).

- NMR : Use - to confirm sulfonamide N-H coupling and (if fluorinated analogs are synthesized).

- XPS : Validate elemental composition (e.g., sulfur 2p peaks for sulfonamide).

Advanced: How can researchers systematically analyze contradictory data in bioactivity studies across different cell lines or assays?

Conduct meta-analysis with:

- Assay normalization : Use Z-factor scoring to evaluate assay quality and eliminate outlier datasets.

- Pathway enrichment analysis : Cross-reference bioactivity profiles (e.g., kinase inhibition) with cell-line-specific expression data.

- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity or transcriptomics for downstream pathway activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.